molecular formula C17H41N2O9P B12863641 D-Xylose-1-phosphate triethylammonium salt

D-Xylose-1-phosphate triethylammonium salt

Cat. No.: B12863641
M. Wt: 448.5 g/mol
InChI Key: BEEHNGGDZLLRHQ-WJMSGQIYSA-N
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Description

D-Xylose-1-phosphate triethylammonium salt: is a synthetic compound used primarily as an intermediate in the synthesis of oligosaccharides and polysaccharides. It serves as a substrate for glycosylation reactions, enabling the formation of glycosidic bonds with various monosaccharides and polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose-1-phosphate triethylammonium salt typically involves the phosphorylation of D-xylose. This process can be achieved through chemical or enzymatic methods. One common approach is the use of β-glycosylsulfonylhydrazides as intermediates, followed by phosphorylation using phosphitylating agents .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure high purity and yield. The compound is stored at temperatures below -15°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: D-Xylose-1-phosphate triethylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Glycosylation: Catalyzed by glycosyltransferases in the presence of nucleotide sugars.

    Fluorination: Typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Methylation: Achieved using methylating agents like methyl iodide.

Major Products:

Mechanism of Action

Mechanism: D-Xylose-1-phosphate triethylammonium salt acts as a donor molecule in glycosylation reactions. It transfers its glycosyl group to acceptor molecules, forming glycosidic bonds .

Molecular Targets and Pathways: The compound targets glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins, lipids, and other molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids .

Comparison with Similar Compounds

Uniqueness: D-Xylose-1-phosphate triethylammonium salt is unique due to its specific role in the synthesis of xylose-containing oligosaccharides and polysaccharides. Its ability to form glycosidic bonds with a variety of sugars makes it a versatile tool in glycosylation research .

Properties

Molecular Formula

C17H41N2O9P

Molecular Weight

448.5 g/mol

IUPAC Name

[(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoyl] phosphate;triethylazanium

InChI

InChI=1S/2C6H15N.C5H11O9P/c2*1-4-7(5-2)6-3;6-1-2(7)3(8)4(9)5(10)14-15(11,12)13/h2*4-6H2,1-3H3;2-4,6-9H,1H2,(H2,11,12,13)/t;;2-,3+,4-/m..1/s1

InChI Key

BEEHNGGDZLLRHQ-WJMSGQIYSA-N

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O

Origin of Product

United States

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